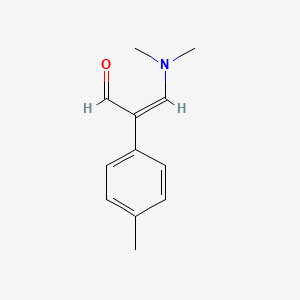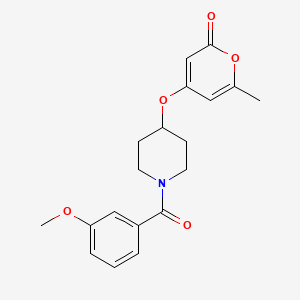![molecular formula C14H4Cl2F6N4S3 B2966406 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide CAS No. 338770-07-3](/img/structure/B2966406.png)
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organosulfur compound with two pyridine rings, a thiadiazole ring, and several chloro and trifluoromethyl groups. Pyridine is a basic heterocyclic organic compound similar to benzene, and thiadiazole is a type of organosulfur compound. The chloro and trifluoromethyl groups are types of halogen substituents that can greatly influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiadiazole rings, and the introduction of the chloro and trifluoromethyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two pyridine rings and the thiadiazole ring. The chloro and trifluoromethyl groups would likely have a significant impact on the compound’s electronic structure and overall shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electron-deficient nature of the pyridine and thiadiazole rings, and the electron-withdrawing effects of the chloro and trifluoromethyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and trifluoromethyl groups could increase its lipophilicity, potentially affecting its solubility and stability .Applications De Recherche Scientifique
Spectroscopy and Structure Analysis
Research has explored the structural and thermal properties of thiadiazole compounds, providing a foundation for understanding their chemical behavior. For instance, the study of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole's structure, thermal, and photochemical decomposition highlighted its potential for generating novel compounds upon decomposition, such as trifluoroacetonitrile N-sulfide (Pasinszki et al., 2019). This type of research is pivotal for understanding the fundamental properties of thiadiazole derivatives, which can be applied to various scientific fields.
Synthetic Chemistry
The synthesis and reactivity of thiadiazole and pyridinyl sulfides have been subjects of significant interest. For example, the synthesis of unsymmetrical sulfides by reacting chloropyridines carrying a trifluoromethyl group with deactivated sulfanions derived from heterocyclic thiols offers insights into creating structurally diverse compounds (Chbani et al., 1995). This research underscores the versatility of thiadiazole and pyridinyl sulfides in synthesizing complex molecules, which can be leveraged in various scientific investigations.
Application in Material Science
Compounds with thiadiazole and pyridinyl groups have also been explored for their potential applications in material science. For instance, studies on the photoluminescent properties of thiadiazole derivatives have opened avenues for developing sensors and other functional materials. The synthesis and characterization of thiadiazole-based compounds with high photoluminescent properties suggest their utility in creating sensitive and selective sensors (Fang et al., 2017). This area of research demonstrates the applicability of such compounds in developing advanced materials with specific functionalities.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,5-bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4S3/c15-7-1-5(13(17,18)19)3-23-9(7)27-11-25-12(29-26-11)28-10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEIXBDSNPCRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NSC(=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)
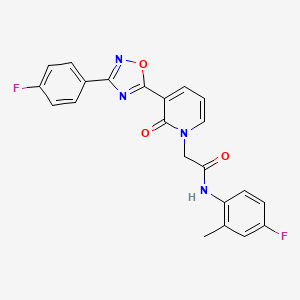
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)
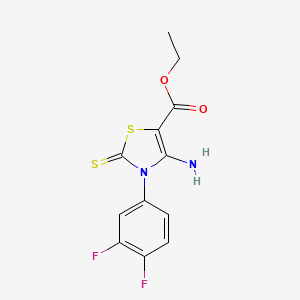
![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)
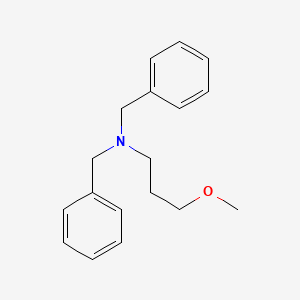
![N-[2-[2-(Ethoxymethyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2966338.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)

